Methyl 3-(4-methoxyphenyl)propiolate

Descripción general

Descripción

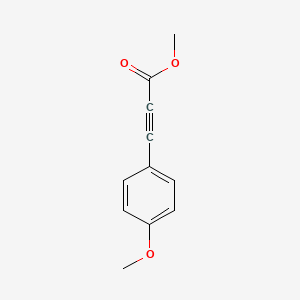

Methyl 3-(4-methoxyphenyl)propiolate is an organic compound with the molecular formula C11H10O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propiolate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methoxyphenyl)propiolate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the Sonogashira coupling reaction, where 4-methoxyphenylacetylene is reacted with methyl propiolate in the presence of a palladium catalyst and a copper co-catalyst. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) and optimized reaction conditions, including temperature and pressure control, are employed to achieve high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(4-methoxyphenyl)propiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the triple bond in the propiolate moiety to a double or single bond, using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where the methoxy group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

Oxidation: 4-methoxybenzoic acid, 4-methoxyacetophenone

Reduction: Methyl 3-(4-methoxyphenyl)propionate, methyl 3-

Actividad Biológica

Methyl 3-(4-methoxyphenyl)propiolate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C12H12O3

- Molecular Weight : 220.22 g/mol

- Structural Features : The compound features a methoxy group attached to a phenyl ring, which is further connected to a propiolate functional group. This unique arrangement may enhance its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Esterification : Reacting the corresponding acid with methanol in the presence of an acid catalyst.

- Propiolation : Utilizing a propiolic acid derivative to form the final product through nucleophilic substitution.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives with similar structural motifs have shown enhanced radical scavenging abilities compared to standard antioxidants like ascorbic acid. The antioxidant activity can be quantified using assays such as DPPH radical scavenging.

| Compound | DPPH Scavenging Activity (%) | IC50 (mM) |

|---|---|---|

| Methyl 3-(4-methoxyphenyl)propionate | 78.67 | 1.4 |

| Ascorbic Acid | 58.2 | - |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) have revealed varying degrees of cytotoxicity.

- U-87 Cell Line : Exhibited a reduction in cell viability by approximately 60% at a concentration of 100 µM after 48 hours.

- MDA-MB-231 Cell Line : Showed lower sensitivity due to inherent drug resistance mechanisms.

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| U-87 | 100 | 60 |

| MDA-MB-231 | 100 | ~30 |

Case Studies and Research Findings

- Antioxidant Study : A study evaluated the antioxidant activity of various methylated phenolic compounds, including this compound, demonstrating its superior scavenging ability against DPPH radicals compared to other tested compounds .

- Anticancer Evaluation : In a comparative study of several derivatives, this compound was found to possess moderate anticancer activity, particularly against glioblastoma cells, which are notoriously resistant to conventional therapies .

- Bioactive Potential : Research highlighted the anthelmintic properties of related compounds, indicating a broad spectrum of biological activities that could be explored further for therapeutic applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 3-(4-methoxyphenyl)propiolate serves as an important intermediate in the synthesis of several pharmaceutical compounds. One notable application is its role in the preparation of Diltiazem, a calcium channel blocker used in the treatment of hypertension and angina. The compound is utilized in the synthesis of optically active intermediates that lead to Diltiazem derivatives, enhancing their therapeutic efficacy and reducing side effects .

Table 1: Pharmaceutical Compounds Derived from this compound

Enantioselective Synthesis

Recent advancements have led to the development of enantioselective methods for synthesizing this compound. Enzymatic resolution using lipases has been explored to achieve high enantiomeric excess (ee), which is crucial for the biological activity of the resulting compounds. For instance, lipase-catalyzed hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate yields optically active products with ee values reaching up to 99% .

Table 2: Enantioselective Methods for this compound Synthesis

| Method | Enzyme Used | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|

| Lipase A Hydrolysis | Serratia marcescens lipase | 90-99 | 45-47 |

| Preferential Crystallization | N/A | >98 | N/A |

Transition Metal-Catalyzed Reactions

Another significant application involves palladium-catalyzed reactions that utilize this compound as a precursor to synthesize complex cyclic structures such as benzofurans. These reactions highlight the compound's versatility in forming new carbon-carbon bonds under mild conditions, making it valuable in synthetic organic chemistry .

Research into the biological activity of derivatives of this compound has revealed potential antioxidant and anticancer properties. Studies have shown that certain synthesized derivatives exhibit significant radical scavenging activity, suggesting their potential use in therapeutic applications aimed at oxidative stress-related diseases .

Table 3: Biological Activities of Derivatives

| Derivative Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate | Antioxidant | 15 |

| Novel derivatives | Anticancer | 20 |

Propiedades

IUPAC Name |

methyl 3-(4-methoxyphenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWQTCPRUGGBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466482 | |

| Record name | Methyl 3-(4-methoxyphenyl)propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7515-17-5 | |

| Record name | Methyl 3-(4-methoxyphenyl)propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.